molecular formula C16H23NO4 B2777838 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1008283-55-3

1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B2777838
CAS RN: 1008283-55-3
M. Wt: 293.363
InChI Key: BRKBIWGWCNIXKI-UHFFFAOYSA-N
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Description

“1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a compound with the empirical formula C16H23NO3 and a molecular weight of 277.36 . It is derived from adamantane, a tricyclic cage compound . Adamantane is the simplest carboxylic acid derivative of adamantane .


Synthesis Analysis

The synthesis of adamantane derivatives often involves carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . The compound is notable for its synthesis by carboxylation of adamantane . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

Adamantane is a white solid . It has a melting point of 175–176.5 °C . The compound “1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” has a molecular weight of 277.36 .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Complex Formation and Molecular Behavior : Research has demonstrated the ability of adamantane derivatives to form complex structures with other molecules. For instance, metallodendrimers possessing adamantane termini have shown the capability for supramolecular assembly with β-cyclodextrin, which enhances their solubility in aqueous environments through encapsulation of the terminal adamantane moieties (Newkome et al., 2004).

  • Catalytic Synthesis : The catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride presents a method for achieving high yields of adamantane-1-carboxylic acid derivatives. This process highlights the chemical versatility and reactivity of the adamantane core when combined with aromatic amines (Shishkin et al., 2020).

  • Design and Molecular Conformation : The design of adamantane depsides and their synthesis, crystal structure, and molecular conformation studies reveal insights into the hydrophobic and hydrophilic layer formation at the molecular level. This research underscores the potential of adamantane derivatives in designing molecules with desired physical and chemical properties (Matković et al., 2007).

Structural Insights and Applications

  • Host–Guest Complexation : The study of host–guest chemistry involving adamantane derivatives and cyclodextrins provides valuable insights into the inclusion behaviors and potential applications in drug delivery systems. These findings are crucial for developing efficient therapeutic delivery mechanisms (Wang et al., 2021).

  • Antibacterial Activity : The preparation and characterization of 1-Monoacylglycerol of adamantane-1-carboxylic acid and its assessment against Gram-positive and Gram-negative bacteria showcase the antimicrobial potential of adamantane derivatives. This application is particularly relevant in the search for new antibacterial agents (Doležálková et al., 2012).

  • Synthesis of Disubstituted Bridgehead Derivatives : The synthesis of symmetrical disubstituted bridgehead adamantane derivatives provides a foundation for further chemical modifications and applications. This work highlights the adaptability of the adamantane core in creating functionally diverse molecules with potential applications in various industries (Xiaojian et al., 2014).

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests that future research could focus on exploring these opportunities further.

properties

IUPAC Name

1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c18-12-4-13(14(19)20)17(8-12)15(21)16-5-9-1-10(6-16)3-11(2-9)7-16/h9-13,18H,1-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKBIWGWCNIXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(CC4C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

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